molecular formula C11H14N6OS2 B2364959 1-(3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea CAS No. 899740-71-7

1-(3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea

Cat. No.: B2364959
CAS No.: 899740-71-7
M. Wt: 310.39
InChI Key: SGCYTEFEOQJDFF-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole is a heterocyclic compound that has been the subject of considerable interest for designing new antitumor agents . This heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . These compounds have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can be influenced by the nature of the substituents on the thiadiazole ring . For example, a structure–activity relationship study revealed that the nature of substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .

Scientific Research Applications

Mechanism of Action and Pharmacokinetics

Metabolism and Excretion Patterns

Research on compounds like INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, provides insights into the metabolism, excretion, and pharmacokinetics of pharmacologically active molecules. These studies highlight the importance of understanding how drugs are absorbed, metabolized, and excreted in humans, which is crucial for developing new therapeutics with improved safety and efficacy profiles (Shilling et al., 2010).

Pharmacological Safety and Dosimetry

The development of radioligands for PET imaging, such as [11C]ITMM for mapping metabotropic glutamate receptor type 1 in the human brain, involves evaluating the pharmacological safety and dosimetry to ensure minimal risk to subjects. These studies serve as a foundation for the safe application of novel diagnostic tools in clinical settings (Toyohara et al., 2013).

Influence on Learning and Memory

Investigations into the effects of receptor antagonists on negatively reinforced learning shed light on the complex interplay between neurochemical systems and behavioral outcomes. Such research enhances our understanding of the brain's learning processes and could inform the development of treatments for cognitive disorders (Gravius et al., 2005).

Potential Therapeutic Targets

Antitumor Activity

Studies on the presence of carcinogenic heterocyclic amines in human urine underline the significance of environmental factors in cancer risk. This research contributes to our knowledge of carcinogenesis and may lead to the identification of new biomarkers for dietary exposure to carcinogens (Ushiyama et al., 1991).

Antithyroid Properties

The use of 1-methyl-2-mercaptoimidazole for treating hyperthyroidism exemplifies the application of sulfur-containing compounds in managing thyroid disorders. By understanding the drug's antithyroid mechanism, researchers can explore similar compounds for thyroid disease treatment (Reveno & Rosenbaum, 1950).

Antibacterial Efficacy

The evaluation of sulfamoxole/trimethoprim combinations against various bacterial infections showcases the ongoing need for effective antibacterial agents. Such studies are pivotal for developing new treatments in the face of antibiotic resistance (Etzel et al., 1976).

Properties

IUPAC Name

1-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-3-pyrimidin-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6OS2/c1-8-16-17-11(20-8)19-7-3-6-14-10(18)15-9-12-4-2-5-13-9/h2,4-5H,3,6-7H2,1H3,(H2,12,13,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCYTEFEOQJDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCCCNC(=O)NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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